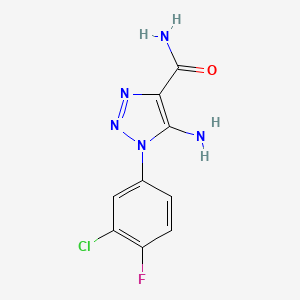
4-Amino-2-(methylamino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-2-(methylamino)pyrimidine-5-carboxamide” is a chemical compound with the CAS Number: 98197-53-6 . It has a molecular weight of 167.17 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N5O/c1-9-6-10-2-3 (5 (8)12)4 (7)11-6/h2H,1H3, (H2,8,12) (H3,7,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The melting point of “this compound” is between 265-270 degrees Celsius .
Scientific Research Applications
DNA Recognition
Polyamides containing pyrrole and imidazole amino acids, including structures similar to 4-Amino-2-(methylamino)pyrimidine-5-carboxamide, have demonstrated high affinity and specificity for DNA. These compounds can specifically recognize and bind to predetermined DNA sequences, interfering with gene expression by obstructing transcription factor binding sites. For example, an eight-ring hairpin polyamide has shown high specificity for a core 5‘-GGG-3‘ sequence in the minor groove of DNA, which broadens the sequence repertoire for DNA recognition, offering potential applications in gene regulation and therapeutic interventions (Swalley, Baird, & Dervan, 1996).
Synthetic Chemistry
In synthetic chemistry, compounds related to this compound are utilized as intermediates in the synthesis of various heterocyclic compounds. These compounds have been involved in the synthesis of novel pyrazolopyrimidines and thienopyrimidines, demonstrating significant medicinal and biological activities, including antiviral and anticancer properties. The facile synthesis methods reported for these derivatives highlight their importance in drug discovery and development (Song, 2007).
Antiviral Research
Certain analogues of this compound have shown significant antiviral activities. These compounds have been evaluated for their efficacy against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with some derivatives exhibiting potent antiviral properties. This research area is crucial for developing new antiviral drugs that can tackle existing and emerging viral infections (Saxena, Coleman, Drach, & Townsend, 1990).
Gene Expression Regulation
Research has also focused on regulating gene expression using small molecules that target specific DNA sequences. Polyamides, including derivatives of this compound, can inhibit the transcription of specific genes by binding to their promoter regions. This capability suggests potential applications in developing therapies for diseases caused by genetic dysregulation, offering a method to control gene expression at the DNA level (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).
properties
IUPAC Name |
4-amino-2-(methylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-9-6-10-2-3(5(8)12)4(7)11-6/h2H,1H3,(H2,8,12)(H3,7,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUKAXPKUFNYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)
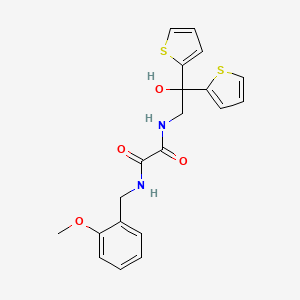
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)

![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)
![N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2575714.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)
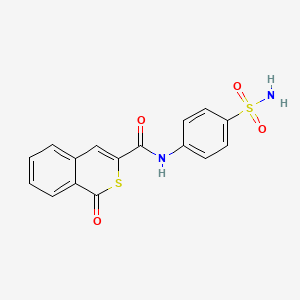
![2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2575720.png)
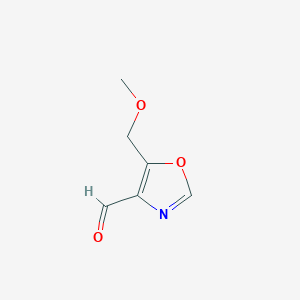
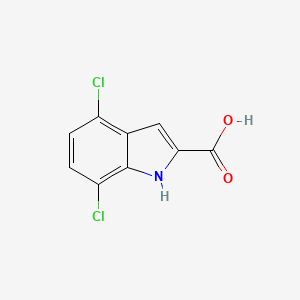
![[2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2575727.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2575728.png)
